Cas no 1274901-69-7 (1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol structure](https://ja.kuujia.com/scimg/cas/1274901-69-7x500.png)
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol
- 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol
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- インチ: 1S/C13H14N2OS/c16-12-7-15(8-12)6-11-9-17-13(14-11)10-4-2-1-3-5-10/h1-5,9,12,16H,6-8H2
- InChIKey: ZUJUHPVBJVLQHY-UHFFFAOYSA-N
- ほほえんだ: S1C(C2C=CC=CC=2)=NC(=C1)CN1CC(C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 252
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 64.599
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-2132-0.5g |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1274901-69-7 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-2132-1g |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1274901-69-7 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | P142556-100mg |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1274901-69-7 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F1908-2132-10g |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1274901-69-7 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
TRC | P142556-500mg |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1274901-69-7 | 500mg |
$ 435.00 | 2022-06-03 | ||
Life Chemicals | F1908-2132-0.25g |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1274901-69-7 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-2132-5g |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1274901-69-7 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
TRC | P142556-1g |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1274901-69-7 | 1g |
$ 680.00 | 2022-06-03 | ||
Life Chemicals | F1908-2132-2.5g |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1274901-69-7 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 |
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol 関連文献
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-olに関する追加情報
Professional Introduction to Compound with CAS No. 1274901-69-7 and Product Name: 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol
The compound identified by the CAS number 1274901-69-7 and the product name 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a thiazole moiety and an azetidine ring system suggests unique biochemical interactions that make it a promising candidate for further investigation.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities. The thiazole ring, known for its presence in numerous bioactive natural products and pharmaceuticals, plays a crucial role in modulating various biological pathways. Specifically, derivatives of thiazole have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a phenyl group into the 2-position of the thiazole ring in this compound enhances its structural complexity and may contribute to improved binding affinity to biological targets.
The azetidine ring system in the compound adds another layer of functional diversity. Azetidine derivatives are known for their ability to interact with enzymes and receptors in unique ways, often leading to potent pharmacological effects. The N-methyl substitution at the 3-position of the azetidine ring further modulates the electronic properties of the molecule, potentially influencing its reactivity and biological activity. This combination of structural features makes 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol a fascinating subject for further exploration.
Recent studies have highlighted the importance of molecular diversity in drug discovery programs. The structural complexity of this compound suggests that it may exhibit properties not observed in simpler molecules. For instance, the presence of both aromatic and heterocyclic systems could lead to enhanced solubility and bioavailability, critical factors for successful drug candidates. Additionally, the potential for stereochemical isomerism in the azetidine ring system opens up avenues for exploring enantioselective synthesis and activity.
From a synthetic chemistry perspective, the preparation of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol involves multi-step organic transformations that showcase modern synthetic methodologies. The synthesis likely begins with the formation of the thiazole core, followed by functionalization at the 4-position with an azetidine moiety. The introduction of the phenyl group at the 2-position of the thiazole ring would require precise control over reaction conditions to avoid unwanted side products. Advances in catalytic techniques and asymmetric synthesis have made such transformations more efficient and scalable, facilitating the production of complex molecules like this one.
The biological evaluation of this compound is currently underway in several research laboratories. Preliminary data suggest that it may exhibit inhibitory activity against specific enzymes or receptors relevant to human health conditions. For example, derivatives of thiazole have shown promise in inhibiting kinases involved in cancer progression, while azetidine-based compounds have been explored for their effects on neurotransmitter systems. Further characterization through high-throughput screening and structure-activity relationship studies will be essential to elucidate its full pharmacological profile.
In conclusion, 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol (CAS No. 1274901-69-7) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for heterocyclic compounds like this one, we can expect further advancements that will benefit human health and well-being.
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